(3R)-3-(4-Chlorophenyl)pyrrolidine
Overview
Description
(3R)-3-(4-Chlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-Chlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with pyrrolidine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-3-(4-Chlorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R)-3-(4-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(4-Chlorophenyl)pyrrolidine: The enantiomer of (3R)-3-(4-Chlorophenyl)pyrrolidine, differing in the spatial arrangement of atoms.
3-(4-Bromophenyl)pyrrolidine: A similar compound with a bromine atom instead of chlorine.
3-(4-Fluorophenyl)pyrrolidine: A fluorine-substituted analog.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZDDQAOZEEDU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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